(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate is a synthetic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a carbamate functional group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate: Similar in structure but lacks the stereochemistry.
N-(tert-Butoxycarbonyl)-L-valine: Contains a similar carbamate group but with a different side chain.
tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate: Another stereoisomer with different biological activity.
Uniqueness
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its similar compounds.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
VNUGLZHZXINMND-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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